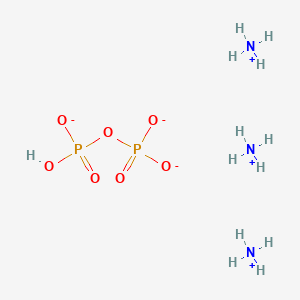
Ammonium-d4 dideuteriumphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium-d4 dideuteriumphosphate, also known as ADP-d4, is a stable isotope labeled compound used in scientific research. It is a deuterated form of ammonium dihydrogen phosphate (ADP) and is widely used in various fields of research, including biochemistry, pharmacology, and environmental sciences.
Wirkmechanismus
Ammonium-d4 dideuteriumphosphate works by replacing the natural hydrogen atoms in ADP with deuterium atoms. This substitution does not affect the chemical properties of ADP but alters its physical properties, such as its mass and vibrational frequency. These changes allow researchers to track the movement of Ammonium-d4 dideuteriumphosphate in biological systems and study the underlying metabolic processes.
Biochemische Und Physiologische Effekte
Ammonium-d4 dideuteriumphosphate has no known direct biochemical or physiological effects on the body. It is a stable isotope labeled compound that is used solely for research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Ammonium-d4 dideuteriumphosphate in scientific research has several advantages. Firstly, it is a stable isotope labeled compound that is easy to track and measure. Secondly, it is non-toxic and has no known side effects on biological systems. However, the use of Ammonium-d4 dideuteriumphosphate also has some limitations. Firstly, it is expensive and difficult to synthesize. Secondly, its use requires specialized equipment and expertise, making it inaccessible to many researchers.
Zukünftige Richtungen
The use of Ammonium-d4 dideuteriumphosphate in scientific research is constantly evolving. Some future directions for its use include the study of the metabolic pathways involved in various diseases, the development of new drugs, and the optimization of drug dosing regimens. Additionally, the use of Ammonium-d4 dideuteriumphosphate in environmental sciences is also expanding, with researchers using it to study the fate and transport of pollutants in the environment.
Conclusion:
In conclusion, Ammonium-d4 dideuteriumphosphate is a stable isotope labeled compound that is widely used in scientific research. Its use as a tracer molecule allows researchers to study the underlying metabolic processes involved in various biological processes. While its use has several advantages, it also has some limitations. However, the future directions for its use are promising, and it is likely to continue to play a crucial role in scientific research.
Synthesemethoden
The synthesis of Ammonium-d4 dideuteriumphosphate involves the reaction of ammonium hydroxide (NH4OH) with deuterium oxide (D2O) and phosphoric acid (H3PO4). The reaction results in the formation of Ammonium-d4 dideuteriumphosphate, which is then purified through various techniques, including recrystallization and chromatography. The purity of the final product is crucial for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
Ammonium-d4 dideuteriumphosphate is widely used in scientific research as a tracer molecule. It is used to study the kinetics and metabolism of various biological processes, including enzyme-catalyzed reactions, protein synthesis, and nucleic acid synthesis. It is also used to study the transport and distribution of nutrients and drugs in the body.
Eigenschaften
CAS-Nummer |
14989-27-6 |
|---|---|
Produktname |
Ammonium-d4 dideuteriumphosphate |
Molekularformel |
H6NO4P |
Molekulargewicht |
121.063 g/mol |
InChI |
InChI=1S/H3N.H3O4P/c;1-5(2,3)4/h1H3;(H3,1,2,3,4)/i/hD6 |
InChI-Schlüssel |
LFVGISIMTYGQHF-YIKVAAQNSA-N |
Isomerische SMILES |
[2H]N([2H])[2H].[2H]OP(=O)(O[2H])O[2H] |
SMILES |
N.OP(=O)(O)O |
Kanonische SMILES |
N.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















